molecular formula C17H25F13O3Si B6594588 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane CAS No. 1240203-07-9

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane

Cat. No.: B6594588
CAS No.: 1240203-07-9
M. Wt: 552.4 g/mol
InChI Key: UCCMEROEJHHORK-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane is a useful research compound. Its molecular formula is C17H25F13O3Si and its molecular weight is 552.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymerization and Material Science :

    • The synthesis of polyfluorinated alkynes, which are important building blocks for fluorous chemistry, has been explored. These compounds, including those similar to 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyltriisopropoxysilane, show potential in creating materials with unique properties due to the presence of fluorine atoms (Bříza, Kvíčala, & Paleta, 2003).
    • Research on colorless and high organosoluble polyimides from specific dianhydride and aromatic bis(ether amine)s bearing pendent trifluoromethyl groups shows the influence of these fluorinated groups on the properties of the resulting polymers (Yang & Su, 2005).
  • Chemical Synthesis and Reactivity :

    • The synthesis and characterization of various silsesquioxanes, which are models for silica surfaces, involves compounds related to this compound. These models help understand the surface chemistry of silica and related materials (Feher, Newman, & Walzer, 1989).
    • Studies on the formation of a Silafluorene from an intramolecular ring-closure reaction, involving compounds similar to this compound, contribute to the understanding of organometallic chemistry and the synthesis of novel silicon-based compounds (Millevolte, Winkel, Powell, & West, 1997).
  • Advanced Applications in Organometallic Chemistry :

Properties

IUPAC Name

tri(propan-2-yloxy)-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F13O3Si/c1-9(2)31-34(32-10(3)4,33-11(5)6)8-7-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMEROEJHHORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2Si(OCH(CH3)2)3, C17H25F13O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032578
Record name 2-(Perfluorohexyl)ethyltris(1-methylethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240203-07-9
Record name 2-(Perfluorohexyl)ethyltris(1-methylethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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